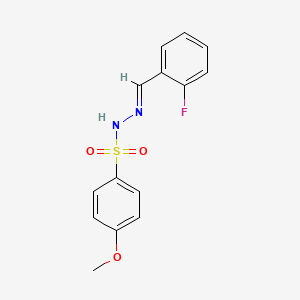

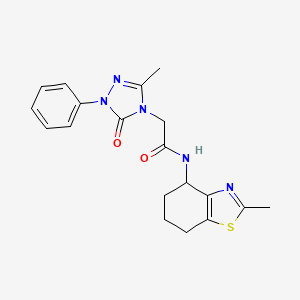

![molecular formula C14H11F3N2O3S B5556873 N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Application in Erythroid Differentiation

Nicotinamide and its analogues, including N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, have been studied for their ability to induce differentiation of murine erythroleukemia cells in culture. N'-Methylnicotinamide, closely related to the compound , was particularly effective, more so than dimethyl sulfoxide, at inducing almost all cells to contain hemoglobin after a 60-hour culture. This suggests that N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide could have implications in studies related to erythroid differentiation and hemoglobin production, possibly affecting poly(ADP-ribose) polymerase activity and globin mRNA levels (Terada et al., 1979).

Role in Metabolic Regulation

Nicotinamide N-methyltransferase (NNMT), which metabolizes nicotinamide and related compounds, plays a significant role in metabolic regulation within cells. Overexpression of NNMT in certain cell types, such as SH-SY5Y neuroblastoma cells, has been shown to decrease cell death, increase intracellular ATP content, and protect cells from toxicity, suggesting a protective metabolic role that could be influenced by compounds like N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide (Parsons et al., 2011).

Implications in Epigenetic Remodeling and Cancer

Research has linked NNMT overexpression in various cancers to the consumption of methyl units from S-adenosyl methionine, leading to the creation of stable metabolic products like 1-methylnicotinamide. This process results in an altered epigenetic state in cancer cells, characterized by hypomethylated histones and heightened expression of pro-tumorigenic genes. Compounds targeting NNMT, potentially including N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, could therefore have significant implications for cancer research and therapy (Ulanovskaya et al., 2013).

Involvement in Nutrient Metabolism Regulation

NNMT's role extends to the regulation of nutrient metabolism, particularly in the liver, where it is most abundantly expressed. Research has shown that NNMT influences glucose and cholesterol metabolism, potentially mediated by its metabolic product, N1-methylnicotinamide. This suggests that compounds like N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide, which may interact with NNMT, could have implications in the study of metabolic diseases and the development of novel therapies (Hong et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3S/c1-9-4-5-11(23(21,22)14(15,16)17)7-12(9)19-13(20)10-3-2-6-18-8-10/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPSMJPHLCBGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)